molecular formula C24H20N2O2 B2717482 (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 444592-53-4

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B2717482
CAS No.: 444592-53-4
M. Wt: 368.436
InChI Key: YLINHMFHNUEBSQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound known for its complex structure and significant applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a phenyl ring substituted with phenoxy and dimethyl groups, and an enamide linkage, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Substitution with Phenoxy and Dimethylphenyl Groups: The phenoxy and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the enamide to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the aromatic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide: Similar structure but with a different substitution pattern on the phenyl ring.

    (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenoxy group.

Uniqueness

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-8-6-9-18(2)23(17)26-24(27)20(16-25)14-19-10-7-13-22(15-19)28-21-11-4-3-5-12-21/h3-15H,1-2H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLINHMFHNUEBSQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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